molecular formula C14F26O4S2 B15089101 Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide

Cat. No.: B15089101
M. Wt: 790.2 g/mol
InChI Key: TVPGQWQQYNGYCP-UHFFFAOYSA-N
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Description

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is a fluorinated compound known for its unique chemical structure and properties. It is characterized by the presence of perfluoroalkyl groups, which impart high thermal and chemical stability. This compound is used in various industrial and scientific applications due to its exceptional resistance to harsh conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide typically involves the reaction of perfluoroalkyl vinyl ethers with sulfur-containing reagents. One common method is the radical polymerization of perfluoroalkyl vinyl ethers in the presence of a disulfide initiator. The reaction is carried out under controlled conditions, often at elevated temperatures and in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the disulfide bond into thiols.

    Substitution: Nucleophilic substitution reactions can occur at the perfluoroalkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted perfluoroalkyl derivatives.

Scientific Research Applications

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of fluorinated polymers and copolymers.

    Biology: Employed in the development of fluorinated biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants.

Mechanism of Action

The mechanism of action of Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide involves its interaction with various molecular targets. The perfluoroalkyl groups provide a hydrophobic environment, which can influence the behavior of the compound in biological systems. The disulfide bond can undergo redox reactions, making it useful in applications where controlled release of thiols is desired.

Comparison with Similar Compounds

Similar Compounds

    Perfluoroalkyl vinyl ethers: Similar in structure but lack the disulfide bond.

    Perfluoroalkyl sulfonyl fluorides: Contain sulfonyl groups instead of disulfide bonds.

    Perfluoroalkyl thiols: Have thiol groups instead of disulfide bonds.

Uniqueness

Bis(perfluoro-6-vinyl-4-methyl-3,6-dioxahexyl) disulfide is unique due to its combination of perfluoroalkyl groups and a disulfide bond. This combination imparts both high stability and the ability to undergo redox reactions, making it versatile for various applications.

Properties

Molecular Formula

C14F26O4S2

Molecular Weight

790.2 g/mol

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-[1,1,2,2-tetrafluoro-2-[[1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethyl]disulfanyl]ethoxy]-3-(1,2,2-trifluoroethenoxy)propane

InChI

InChI=1S/C14F26O4S2/c15-1(16)3(19)41-9(29,30)5(21,7(23,24)25)43-11(33,34)13(37,38)45-46-14(39,40)12(35,36)44-6(22,8(26,27)28)10(31,32)42-4(20)2(17)18

InChI Key

TVPGQWQQYNGYCP-UHFFFAOYSA-N

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)SSC(C(OC(C(OC(=C(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)F)(F)F)F

Origin of Product

United States

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